molecular formula C36H54N2O2 B1273035 (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine CAS No. 135616-40-9

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Cat. No.: B1273035
CAS No.: 135616-40-9
M. Wt: 546.8 g/mol
InChI Key: FYNXDGNCEBQLGC-LOYHVIPDSA-N
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Description

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is a chiral salen-type Schiff base ligand with a cyclohexanediamine backbone and 3,5-di-tert-butylsalicylaldehyde substituents. It is synthesized via condensation of (R,R)-1,2-diaminocyclohexane with 3,5-di-tert-butylsalicylaldehyde, achieving an enantiomeric excess (ee) >95% . This ligand is a critical component of Jacobsen's catalyst, a manganese(III) complex renowned for enantioselective epoxidation of unfunctionalized olefins . Its tert-butyl groups enhance solubility in organic solvents and stabilize metal complexes, while the rigid cyclohexane backbone enforces a specific chiral environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine typically involves the condensation of 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-diaminocyclohexane. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-metal complexes.

    Reduction: Reduction reactions can lead to the formation of reduced metal-salen complexes.

    Substitution: The ligand can undergo substitution reactions where the metal center is replaced by another metal.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Metal salts like copper(II) acetate and cobalt(II) chloride are commonly used in substitution reactions.

Major Products

The major products formed from these reactions are metal-salen complexes, which are used in various catalytic applications.

Scientific Research Applications

Asymmetric Catalysis

Jacobsen's ligand is primarily recognized for its application in asymmetric catalysis, where it serves as a chiral source to induce selectivity in chemical reactions.

Key Reactions

  • Enantioselective Epoxidation : The ligand is used in the epoxidation of olefins, yielding epoxides with high enantiomeric excess. This reaction is particularly useful for synthesizing complex molecules in the pharmaceutical industry .
  • Cobalt-Catalyzed Reactions : It has been employed in cobalt-catalyzed enantioselective alpha chlorination and fluorination of beta-ketoesters, showcasing its versatility in different catalytic environments .
  • Cyanation Reactions : The ligand facilitates enantioselective conjugate cyanation of unsaturated imides, further expanding its utility in synthesizing chiral compounds .

Pharmaceutical Applications

The ability of Jacobsen's ligand to promote enantioselective reactions makes it a crucial component in the synthesis of various pharmaceuticals.

Case Studies

  • Synthesis of Taxol Side Chains : Jacobsen's catalyst has been pivotal in synthesizing taxol side chains, which are essential for producing the anticancer drug paclitaxel .
  • Chiral Drug Intermediates : The ligand has been utilized to create chiral intermediates for numerous drugs, enhancing their efficacy and reducing side effects by ensuring the correct stereochemistry .

Environmental Chemistry

In addition to its applications in synthetic organic chemistry, Jacobsen's ligand plays a role in environmental chemistry.

Catalytic Degradation

  • Pollutant Degradation : Research has shown that metal complexes derived from Jacobsen's ligand can catalyze the degradation of environmental pollutants through oxidation processes . This application highlights its potential for developing green chemistry solutions to combat pollution.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Asymmetric CatalysisEpoxidation, cyanation, chlorinationHigh enantiomeric excess
Pharmaceutical SynthesisTaxol side chains, chiral drug intermediatesEnhanced drug efficacy
Environmental ChemistryPollutant degradation via oxidationSustainable and green chemistry

Mechanism of Action

The mechanism of action of (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine involves the formation of a stable complex with a metal ion. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The bulky tert-butyl groups provide steric hindrance, which enhances the selectivity of the reaction. The metal center acts as a Lewis acid, activating the substrate and facilitating the catalytic process.

Comparison with Similar Compounds

Structural Variations: Backbone and Substituents

The target compound is differentiated from analogous salen ligands by two key structural features:

  • Backbone : The 1,2-cyclohexanediamine backbone introduces a rigid, chiral framework absent in ethylenediamine-based salen ligands (e.g., N,N'-bis(salicylidene)ethylenediamine, H₂Salen). This rigidity enhances stereochemical control in catalysis .
  • Substituents : The 3,5-di-tert-butyl groups on the salicylaldehyde moieties provide steric bulk and electron-donating effects, contrasting with ligands bearing methyl (H₂salcn(Me)) or unsubstituted aryl groups .

Table 1: Structural Comparison of Salen-Type Ligands

Ligand Name Backbone Substituents Key Properties
(R,R)-Target Compound 1,2-Cyclohexanediamine 3,5-di-tert-butyl High chirality, steric bulk, solubility
H₂Salen (N,N'-bis(salicylidene)ethylenediamine) Ethylenediamine None or simple alkyl Flexible, lower enantioselectivity
H₂salcn(Bu) 1,2-Cyclohexanediamine 3-tert-butyl Moderate steric hindrance
H₂salcn(Me) 1,2-Cyclohexanediamine 3-methyl Reduced steric/electronic effects

Metal Complexes and Catalytic Performance

The ligand forms complexes with diverse metals, each exhibiting unique reactivity:

Manganese(III) Complex (Jacobsen's Catalyst)

  • Application : Enantioselective epoxidation of alkenes.
  • Performance : Achieves >90% ee for cis-β-methylstyrene epoxidation .
  • Comparison : Outperforms Mn-Salen complexes with ethylenediamine backbones, which show lower stereocontrol due to backbone flexibility .

Cobalt(II/III) Complexes

  • Application : Photocontrollable polymerization, CO₂ reduction.
  • Performance: Initiates visible-light-driven living radical polymerization (LRP) with 95% monomer conversion in 6 hours .
  • Comparison : Co-Salen (ethylenediamine) complexes exhibit slower polymerization rates due to less rigid coordination environments .

Nickel(II) and Copper(II) Complexes

  • Application : Electrochemical studies, polymer synthesis.
  • Fc/Fc⁺), distinct from Ni(Salen) (+0.65 V) .
  • Comparison : The cyclohexane backbone in Salcn stabilizes higher oxidation states, enhancing catalytic durability .

Indium(III) Complexes

  • Application : Ring-opening polymerization (ROP) of lactides.
  • Performance : Produces isotactic polylactide (Pm = 0.77) with 97% conversion in 30 minutes .
  • Comparison : Racemic In-Salen complexes yield atactic polymers, underscoring the ligand's chiral importance .

Table 2: Catalytic Performance of Metal Complexes

Metal Application Key Metric Comparison with Analogues
Mn(III) Epoxidation >90% ee Superior to Mn-Salen (ethylenediamine)
Co(II) CO₂/Propylene Oxide Copolymerization 95% conversion in 6 h Faster than Co-Salen
In(III) Lactide Polymerization Pm = 0.77 (isotactic) Racemic analogues yield Pm = 0.50

Electronic and Steric Effects

  • Electronic Effects : The electron-donating tert-butyl groups increase electron density at the metal center, facilitating oxidative processes like epoxidation .

Biological Activity

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, commonly known as Jacobsen's ligand, is a prominent chiral ligand used in asymmetric synthesis. This compound has garnered significant attention due to its biological activity and applications in catalysis, particularly in enantioselective reactions. This article provides an overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C36_{36}H54_{54}N2_2O2_2
  • Molecular Weight : 546.84 g/mol
  • CAS Number : 135616-40-9
  • Appearance : Yellow solid

Jacobsen's ligand acts primarily as a catalyst in various asymmetric reactions, facilitating the formation of chiral centers in substrates. The ligand's structure allows it to stabilize transition states effectively, leading to enhanced selectivity. The mechanism typically involves coordination with metal ions (e.g., manganese or cobalt), which play a crucial role in the catalytic cycle.

Enantioselective Catalysis

One of the primary biological activities associated with this compound is its use as a catalyst for enantioselective epoxidation of olefins. The ligand has been shown to produce high yields of enantiomerically pure products, which are vital in pharmaceutical applications.

Table 1: Summary of Enantioselective Reactions Using Jacobsen's Ligand

Reaction TypeSubstrate TypeYield (%)Enantiomeric Excess (%)
EpoxidationSimple olefins8595
AminationAlkenes9092
HydrolysisEsters8090

Case Studies

  • Epoxidation of Olefins : In a study published by Jacobsen et al., the ligand was utilized for the epoxidation of various olefins using hydrogen peroxide as the oxidant. The results demonstrated remarkable selectivity and efficiency, highlighting the ligand's potential in synthetic organic chemistry .
  • Synthesis of Chiral Amines : Another significant application involved the asymmetric amination of alkenes. Using this compound as a catalyst resulted in high yields of chiral amines, which are crucial intermediates in drug synthesis .
  • Catalytic Hydrolysis : A recent study explored the use of this ligand in hydrolytic reactions, showcasing its versatility beyond simple oxidation processes. The hydrolysis reactions yielded high enantiomeric excesses, further establishing its significance in asymmetric synthesis .

Toxicological Profile

While this compound is primarily studied for its catalytic properties, limited toxicological data is available. Safety data sheets indicate that it should be handled with care due to potential irritants associated with its chemical structure .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and its metal complexes?

Methodological Answer: The ligand is synthesized via Schiff base condensation between (R,R)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. Key steps include:

  • Dissolving (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt and potassium carbonate in water, followed by ethanol addition.
  • Refluxing the mixture while adding 3,5-di-tert-butylsalicylaldehyde in ethanol over 30 minutes .
  • For metal complexes (e.g., Mn(III)), the ligand is reacted with manganese chloride under inert conditions, yielding chiral catalysts like [(R,R)-Salen]MnCl .
    Characterization: Use NMR (for ligand purity), X-ray crystallography (for structural confirmation), and HPLC (for enantiomeric excess) .

Q. How is the enantiomeric purity of this ligand characterized experimentally?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Detects optical activity in the UV-Vis range (e.g., 250–400 nm) to confirm (R,R) configuration .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous trans-N,N′-bis(salicylidene)-1,2-cyclohexanediamine isomers .

Q. What are the primary applications of this compound in asymmetric catalysis?

Methodological Answer: The ligand is widely used in enantioselective epoxidation of olefins. For example:

  • Epoxidation Catalysis : [(R,R)-Salen]Mn(III)Cl achieves >90% enantiomeric excess (ee) for trans-disubstituted alkenes using oxidants like NaOCl or PhIO .
  • Mechanism : The Mn(III) center activates the oxidant, while the bulky tert-butyl groups on the salicylaldehyde moieties enforce a chiral pocket for substrate binding .

Advanced Research Questions

Q. How does the (R,R) configuration of the ligand influence enantioselectivity in catalytic epoxidation reactions?

Methodological Answer:

  • Steric Effects : The tert-butyl groups create a rigid, chiral cavity that restricts substrate orientation. The (R,R) configuration positions these groups to favor one enantiotopic face of the alkene .
  • Electronic Effects : Electron-donating substituents on the salicylidene rings stabilize the Mn(III)-oxo intermediate, enhancing catalytic turnover .
  • Experimental Validation : Comparative studies with (S,S) or racemic ligands show significantly lower ee, confirming the critical role of the (R,R) configuration .

Q. What are the challenges in isolating cis-isomers of this ligand, and how do they affect coordination chemistry?

Methodological Answer:

  • Synthetic Difficulty : The cis-isomer of N,N′-bis(salicylidene)-1,2-cyclohexanediamine is thermodynamically disfavored due to steric clashes between the salicylidene groups .
  • Coordination Limitations : Cis-isomers exhibit poor metal-binding capacity compared to trans-isomers, as shown in X-ray studies of analogous compounds. This reduces their utility in catalysis .
  • Workaround : Use trans-1,2-cyclohexanediamine as the starting diamine to ensure stereochemical fidelity during ligand synthesis .

Q. How can researchers address discrepancies in catalytic activity when using different metal centers with this ligand?

Methodological Answer:

  • Metal-Dependent Activity : Mn(III) complexes show high epoxidation activity, while Co(II) variants are less effective. This is attributed to differences in redox potentials and Lewis acidity .
  • Optimization Strategies :
    • Solvent Screening : Polar aprotic solvents (e.g., CH2_2Cl2_2) enhance Mn(III) catalyst stability.
    • Additives : Axial ligands like 4-phenylpyridine N-oxide improve reaction rates by stabilizing the active Mn(V)-oxo species .
  • Contradiction Analysis : If lower ee is observed, verify ligand purity via HPLC and test for trace moisture (hydrolyzes imine bonds) .

Properties

IUPAC Name

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNXDGNCEBQLGC-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113716
Record name Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135616-40-9
Record name Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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